tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate

PROTAC linker design Lipophilicity XLogP3

PROTAC development often stalls when highly hydrophobic degrader molecules (XLogP >5-6) exhibit poor aqueous solubility and non-specific binding. This Boc-protected cyclopropyl amino alcohol (CAS 1153134-59-8) is a conformationally constrained linker module engineered to overcome these liabilities: • Balanced lipophilicity (XLogP3=1.0) reduces overall degrader hydrophobicity vs. wholly alkyl linkers (XLogP ≈3-4) while avoiding excessive polarity of multi-PEG linkers. • Cyclopropyl ring restricts conformational sampling to 5 rotatable bonds, lowering the entropic penalty of ternary complex formation compared to fully flexible linkers (6-12 rotatable bonds). • Orthogonal Boc/hydroxyl handles enable stepwise E3 ligase ligand and target warhead conjugation without complex protecting group manipulations. • CNS-compatible physicochemical profile: TPSA 49.8 Ų and single H-bond donor, favorable for blood-brain barrier penetration. Supplied with ≥95% purity; available for immediate global dispatch.

Molecular Formula C10H19NO3
Molecular Weight 201.266
CAS No. 1153134-59-8
Cat. No. B2599043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cyclopropyl(2-hydroxyethyl)carbamate
CAS1153134-59-8
Molecular FormulaC10H19NO3
Molecular Weight201.266
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCO)C1CC1
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(6-7-12)8-4-5-8/h8,12H,4-7H2,1-3H3
InChIKeyQWWWFYYRBILKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate (CAS 1153134-59-8): A Structurally Constrained Amino Alcohol Building Block for PROTAC Linker Design and Peptide Chemistry


tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate (CAS 1153134-59-8), systematically named tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate, is a Boc-protected amino alcohol derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol [1]. The compound is characterized by three functional components: a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropyl moiety attached directly to the nitrogen atom, and a 2-hydroxyethyl substituent [2]. These structural features collectively define its role as a bifunctional building block with orthogonal reactivity handles—the Boc group provides amine protection amenable to acidic deprotection, while the terminal hydroxyl group serves as a conjugation site for further derivatization [3].

Why Generic Linker Substitution Fails for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate in PROTAC Development


Substituting tert-butyl cyclopropyl(2-hydroxyethyl)carbamate with a generic amino alcohol or simple alkyl linker overlooks the compound's unique combination of a nitrogen-embedded cyclopropyl scaffold and a terminal hydroxyl handle, which together confer distinct conformational and physicochemical properties that cannot be replicated by linear PEG-based or purely aliphatic linkers [1]. The cyclopropyl group introduces defined bond angle constraints that reduce the conformational degrees of freedom relative to fully flexible linkers, thereby offering a means to tune the spatial presentation of conjugated ligands [2]. This rigidity can translate into differences in ternary complex formation geometry and passive membrane permeability—properties that have been shown in systematic linker studies to vary by orders of magnitude depending on linker composition and conformational behavior [3].

Quantitative Differentiation Evidence for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate Versus Common Linker Architectures


Reduced Lipophilicity (XLogP3 = 1.0) Compared to Non-Polar Alkyl Linkers

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate exhibits a computed XLogP3 value of 1.0 [1], placing it in a moderately hydrophilic regime that is distinct from purely hydrocarbon-based alkyl linkers. In contrast, a typical C5 alkyl linker (pentyl chain) carries no polar atoms and would have an XLogP3 value significantly higher, approximating 3-4 depending on terminal functionalization. The incorporation of the carbamate nitrogen and hydroxyl oxygen introduces polar character while maintaining a single hydrogen bond donor—a profile associated with improved solubility relative to fully hydrophobic linkers [2].

PROTAC linker design Lipophilicity XLogP3 Oral bioavailability

Single Hydrogen Bond Donor Count Versus PEG-Based Linkers

The target compound contains exactly one hydrogen bond donor (the hydroxyl group) [1], compared to PEG-based linkers of comparable length that typically present zero donors but multiple hydrogen bond acceptors (ether oxygens). This single-donor profile is significant because recent PROTAC permeability studies have demonstrated that conformational masking of polar surface area—achieved through intramolecular hydrogen bonding and hydrophobic collapse—can improve passive diffusion across lipid bilayers by up to 3 orders of magnitude compared to linkers that maintain extended polar conformations [2]. The limited hydrogen bond donor capacity of tert-butyl cyclopropyl(2-hydroxyethyl)carbamate reduces the energetic penalty of desolvation during membrane transit while retaining sufficient polarity for aqueous solubility .

Hydrogen bonding Membrane permeability 3D polar surface area Conformational masking

Reduced Conformational Flexibility (5 Rotatable Bonds) Versus Flexible Alkyl and PEG Linkers

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate contains 5 rotatable bonds [1], a value that is lower than comparably sized linear alkyl linkers (which would possess 6-8 rotatable bonds for an equivalent atom count) and substantially lower than PEG-based linkers that incorporate multiple ether linkages. The cyclopropyl ring introduces a rigid three-membered carbon unit with fixed 60° bond angles, constraining the conformational space accessible to the molecule [2]. In PROTAC linker design, reduced rotatable bond count is associated with lower conformational entropy loss upon ternary complex formation—a factor that can influence the stability and formation efficiency of the POI-PROTAC-E3 ligase ternary complex [3].

Conformational entropy Ternary complex formation Rotatable bond count Linker rigidity

Moderate Topological Polar Surface Area (TPSA = 49.8 Ų) Supports Balanced Permeability-Solubility Profile

The computed topological polar surface area (TPSA) of tert-butyl cyclopropyl(2-hydroxyethyl)carbamate is 49.8 Ų [1]. This value falls within the favorable range for passive membrane permeability according to Veber's criteria (TPSA ≤ 140 Ų for oral bioavailability) and approaches the threshold commonly associated with blood-brain barrier penetration (TPSA < 60-90 Ų) [2]. For comparison, PEG-based linkers of equivalent molecular weight exhibit substantially higher TPSA values (PEG2: ~52-60 Ų; PEG3: ~70-80 Ų) due to multiple ether oxygen atoms, while purely aliphatic alkyl linkers show TPSA values of approximately 20-30 Ų (with primary amine termini) . The 49.8 Ų value of the target compound positions it as an intermediate-polarity linker that may offer advantages in balancing aqueous solubility with passive membrane diffusion.

Topological polar surface area Blood-brain barrier permeability Oral absorption Veber's rules

Procurement-Driven Application Scenarios for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate in Targeted Protein Degradation and Medicinal Chemistry


PROTAC Linker Optimization Requiring Intermediate Lipophilicity (XLogP3 = 1.0)

For PROTAC programs where the fully conjugated degrader molecule exhibits excessive hydrophobicity (calculated XLogP > 5-6) leading to poor aqueous solubility or non-specific binding, tert-butyl cyclopropyl(2-hydroxyethyl)carbamate serves as a linker module with computed XLogP3 = 1.0 [1]. This intermediate lipophilicity, conferred by the balanced presence of the polar carbamate, hydroxyl group, and modestly hydrophobic cyclopropyl moiety, can reduce overall molecular lipophilicity compared to wholly alkyl linkers (XLogP ≈ 3-4) while avoiding the excessive polarity of multi-PEG linkers that may compromise passive permeability [2].

CNS-Penetrant PROTAC Design Leveraging TPSA of 49.8 Ų and Single Hydrogen Bond Donor

Development of PROTACs intended for central nervous system targets requires careful control of polar surface area and hydrogen bonding capacity to achieve blood-brain barrier penetration. With a TPSA of 49.8 Ų and exactly one hydrogen bond donor, tert-butyl cyclopropyl(2-hydroxyethyl)carbamate resides in a physicochemical space favorable for CNS exposure (TPSA < 60-90 Ų threshold) [1]. The single hydroxyl donor may engage in intramolecular hydrogen bonding with the carbamate carbonyl, potentially enabling conformational masking of polarity during membrane transit—a phenomenon shown to improve permeability by orders of magnitude in VHL-based PROTACs [2].

Ternary Complex Geometry Tuning via Reduced Conformational Flexibility (5 Rotatable Bonds)

When empirical PROTAC optimization reveals that flexible PEG or alkyl linkers produce suboptimal degradation efficiency—potentially due to entropic penalties or inability to maintain productive ternary complex geometry—tert-butyl cyclopropyl(2-hydroxyethyl)carbamate offers a constrained alternative with 5 rotatable bonds [1]. The cyclopropyl ring restricts conformational sampling relative to linear linkers (6-12 rotatable bonds), which may reduce the entropic cost of ternary complex formation and provide a more defined spatial relationship between the E3 ligase ligand and target protein warhead [2]. This property is particularly relevant for targets with shallow or sterically demanding binding interfaces.

Orthogonal Functionalization for Stepwise PROTAC Assembly (Boc-Protected Amine and Terminal Hydroxyl)

The compound's bifunctional architecture—a Boc-protected secondary amine and a terminal primary hydroxyl—enables orthogonal conjugation strategies in stepwise PROTAC synthesis. The Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) to reveal the secondary amine for subsequent coupling to an E3 ligase ligand carboxylic acid [1], while the hydroxyl handle remains available for attachment to a target protein warhead via ester, ether, or carbamate linkages. This orthogonal reactivity profile reduces the need for complex protecting group manipulations compared to symmetric diamine or diol linkers, thereby streamlining PROTAC synthetic workflows.

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